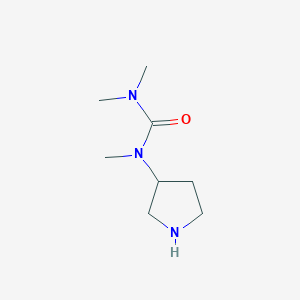

1,3,3-Trimethyl-1-(pyrrolidin-3-yl)urea

Description

Contextualization of Urea-Containing Heterocycles in Contemporary Chemical Research

The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is another privileged scaffold in drug development. nih.gov Its non-planar, saturated structure allows for a three-dimensional exploration of chemical space, a desirable trait for achieving specific interactions with biological macromolecules. nih.gov The stereochemistry of the pyrrolidine ring can significantly influence the biological profile of a molecule. nih.gov The combination of a urea (B33335) and a pyrrolidine in a single molecule, as seen in 1,3,3-Trimethyl-1-(pyrrolidin-3-yl)urea, therefore presents a compelling case for investigation, with potential applications in various therapeutic areas. The synthesis of such urea derivatives is often approached through the reaction of amines with isocyanates or phosgene (B1210022) equivalents, with newer methods aiming to improve safety and efficiency. nih.govnih.gov

Theoretical Frameworks Guiding the Study of Complex Organic Molecules

The study of complex organic molecules like this compound is significantly enhanced by theoretical and computational chemistry. These frameworks provide insights into molecular structure, stability, and reactivity that are often challenging to obtain through experimental means alone. Methodologies for the theoretical treatment of organic molecules can be broadly categorized into electronic structure theories and empirical force fields. researchgate.net

Quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. researchgate.net These methods can be used to predict molecular geometries, vibrational frequencies, and electronic properties, which are crucial for understanding the molecule's behavior. For instance, theoretical parameters can be calculated to assess the drug-likeness of a molecule. nih.gov

Molecular modeling techniques, including framework, ball-and-stick, and space-filling models, offer a visual representation of the three-dimensional shapes of organic molecules, which is vital for understanding their interactions with biological targets. nist.gov These models are instrumental in structure-activity relationship (SAR) studies, where the spatial arrangement of substituents on a scaffold like the pyrrolidine ring can be correlated with biological activity. nih.gov

Objectives and Research Avenues for this compound

While specific, in-depth research on this compound is not extensively documented in publicly available literature, its structural components suggest several potential research avenues. A primary objective would be the development of an efficient and stereoselective synthesis for this compound. Given the chirality of the pyrrolidin-3-yl moiety, methods that allow for the controlled synthesis of specific stereoisomers would be of particular interest. nih.govmdpi.com

A second objective would be the thorough characterization of the compound's physicochemical properties. This would involve experimental techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure and purity. nih.govmdpi.com

The exploration of the biological activity of this compound constitutes a major research avenue. Based on the known activities of related pyrrolidinyl urea derivatives, investigations could focus on its potential as an inhibitor of specific enzymes or as a modulator of receptor function. For instance, pyrrolidinyl urea derivatives have been explored as TrkA inhibitors for diseases associated with this kinase. google.com Furthermore, a general screening for antimicrobial or other biological activities could reveal unforeseen therapeutic potential. nih.gov

Finally, computational studies, such as molecular docking, could be employed to predict potential biological targets and to understand the molecular basis of any observed activity. nih.gov These theoretical investigations would guide further experimental work and aid in the rational design of more potent and selective analogs.

Data for this compound

The following table summarizes the available chemical data for this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem uni.lu |

| CAS Number | 1284978-60-4 | ChemScene chemscene.com |

| Molecular Formula | C₈H₁₇N₃O | PubChem uni.lu |

| Molecular Weight | 171.24 g/mol | ChemScene chemscene.com |

| Canonical SMILES | CN(C)C(=O)N(C)C1CCNC1 | PubChem uni.lu |

| InChI Key | DPWUPATVIQFUKF-UHFFFAOYSA-N | PubChem uni.lu |

Structure

3D Structure

Properties

IUPAC Name |

1,1,3-trimethyl-3-pyrrolidin-3-ylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O/c1-10(2)8(12)11(3)7-4-5-9-6-7/h7,9H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPWUPATVIQFUKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N(C)C1CCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1284978-60-4 | |

| Record name | 1,3,3-trimethyl-1-(pyrrolidin-3-yl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Route Design for 1,3,3 Trimethyl 1 Pyrrolidin 3 Yl Urea

Retrosynthetic Analysis and Disconnection Strategies

A retrosynthetic analysis of 1,3,3-trimethyl-1-(pyrrolidin-3-yl)urea reveals several possible disconnection points, leading to plausible starting materials. The most logical disconnections are at the C-N bonds of the urea (B33335) moiety.

Scheme 1: Retrosynthetic Analysis of this compound

Disconnection A (C-N bond of the pyrrolidine): This pathway disconnects the urea from the pyrrolidine (B122466) ring, suggesting a reaction between a 3-aminopyrrolidine (B1265635) derivative and a suitable carbonyl source. This leads to two key synthons: 3-(methylamino)pyrrolidine (1) and a dimethylcarbamoyl equivalent (2) . The carbamoyl (B1232498) equivalent could be dimethylcarbamoyl chloride or a related activated species.

Disconnection B (C-N bond of the dimethylamine): This alternative disconnection suggests the reaction of 1-methylpyrrolidin-3-amine (3) with a dimethylamino isocyanate equivalent (4) . This route may be less common due to the nature of the required reagents.

Disconnection C (three-component approach): A multicomponent strategy could, in principle, assemble the molecule from 3-aminopyrrolidine (5) , phosgene (B1210022) or a phosgene equivalent , and dimethylamine (B145610) (6) in a single pot.

The most practical and convergent approach appears to be via Disconnection A, which relies on the synthesis of a substituted 3-aminopyrrolidine and its subsequent reaction with a carbamoylating agent.

Development of Novel Synthetic Pathways

Based on the retrosynthetic analysis, several synthetic pathways can be devised. These can be categorized as convergent, divergent, or multicomponent strategies.

A convergent synthesis would involve the separate synthesis of the two main fragments, the pyrrolidine core and the dimethylurea side chain, followed by their coupling. A plausible convergent route is outlined below:

Scheme 2: Convergent Synthesis of this compound

The key intermediate is N-methyl-3-aminopyrrolidine. This can be prepared from commercially available starting materials, such as 3-oxopyrrolidine derivatives, via reductive amination with methylamine. The final step involves the acylation of the secondary amine with dimethylcarbamoyl chloride.

Table 1: Hypothetical Reaction Conditions for Convergent Synthesis

| Step | Reactants | Reagents and Conditions | Product | Hypothetical Yield |

| 1 | 1-Boc-3-oxopyrrolidine, Methylamine | NaBH(OAc)₃, CH₂Cl₂, rt, 12h | 1-Boc-3-(methylamino)pyrrolidine | 85% |

| 2 | 1-Boc-3-(methylamino)pyrrolidine | HCl/Dioxane, rt, 2h | 3-(Methylamino)pyrrolidine | 95% |

| 3 | 3-(Methylamino)pyrrolidine | Dimethylcarbamoyl chloride, Et₃N, CH₂Cl₂, 0 °C to rt, 4h | This compound | 70% |

A divergent approach would start from a common intermediate and diversify to create a library of related compounds. For instance, starting from a protected 3-aminopyrrolidine, various ureas could be synthesized.

Scheme 3: Divergent Synthesis from a Common Pyrrolidine Intermediate

In this strategy, a protected 3-aminopyrrolidine is first methylated. The resulting secondary amine can then be reacted with a variety of isocyanates or carbamoyl chlorides to produce a range of substituted ureas, including the target molecule. This approach is particularly useful for structure-activity relationship (SAR) studies.

Multicomponent reactions (MCRs) offer an efficient route to complex molecules in a single step. nih.gov A hypothetical MCR for the synthesis of this compound could involve the reaction of 3-aminopyrrolidine, formaldehyde, and an isocyanide. However, a more direct MCR-like approach would be a one-pot, two-step reaction.

Scheme 4: One-Pot Synthesis Approach

This process would involve the initial formation of a carbamoyl chloride in situ from dimethylamine and a phosgene equivalent (e.g., triphosgene), followed by the addition of N-methyl-3-aminopyrrolidine. Careful optimization of reaction conditions would be crucial to minimize side products.

Stereoselective Synthesis of Chiral Derivatives of this compound

The pyrrolidine ring in the target molecule contains a stereocenter at the 3-position. The synthesis of enantiomerically pure derivatives requires a stereoselective approach, most notably in the formation of the pyrrolidine ring itself.

Several methods for the asymmetric synthesis of substituted pyrrolidines have been reported. rsc.orgrsc.org One of the most powerful strategies is the asymmetric [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes. acs.org

Scheme 5: Asymmetric Synthesis of the Pyrrolidine Core

In this proposed route, an azomethine ylide generated from an amino acid ester (e.g., glycine (B1666218) methyl ester) and an aldehyde reacts with an α,β-unsaturated carbonyl compound in the presence of a chiral catalyst (e.g., a chiral silver or copper complex). This would yield a highly functionalized pyrrolidine with controlled stereochemistry. Subsequent functional group transformations would then lead to the desired chiral 3-aminopyrrolidine intermediate.

Another established method involves starting from a chiral pool material, such as L-aspartic acid or trans-4-hydroxy-L-proline. google.comresearchgate.net For example, (S)-3-aminopyrrolidine can be synthesized from trans-4-hydroxy-L-proline through a sequence involving mesylation, azide (B81097) displacement (with inversion of stereochemistry), and reduction. google.com

Table 2: Key Chiral Starting Materials and Intermediates

| Compound Name | Structure | Application in Stereoselective Synthesis |

| (S)-3-Aminopyrrolidine |  | Key chiral building block for the synthesis of (S)-1,3,3-trimethyl-1-(pyrrolidin-3-yl)urea. |

| trans-4-Hydroxy-L-proline |  | Chiral pool starting material for the synthesis of (S)-3-aminopyrrolidine. google.com |

| L-Aspartic acid |  | Alternative chiral pool starting material for the synthesis of chiral 3-aminopyrrolidines. researchgate.net |

Chiral Auxiliary-Mediated Transformations

The stereochemistry of the pyrrolidine ring is often crucial for biological activity. Chiral auxiliaries are powerful tools for inducing stereoselectivity in the synthesis of chiral pyrrolidines. These auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate, direct the stereochemical outcome of a reaction, and are subsequently removed.

For the synthesis of a chiral precursor to this compound, a chiral auxiliary could be employed in a 1,3-dipolar cycloaddition reaction, a common method for constructing pyrrolidine rings. uni.lu For instance, an azomethine ylide can be generated in the presence of a chiral auxiliary-bearing dipolarophile. Commercially available and readily recoverable auxiliaries such as Evans oxazolidinones or Oppolzer's camphorsultam are frequently utilized for this purpose. uni.lu

The general approach would involve the reaction of an N-substituted glycine derivative with an aldehyde to form an azomethine ylide precursor. This precursor, in the presence of a chiral auxiliary-functionalized alkene, would undergo a [3+2] cycloaddition. The auxiliary would shield one face of the dipolarophile, leading to a preferential attack of the dipole from the less hindered face and resulting in a diastereomerically enriched pyrrolidine product. uni.lu Subsequent removal of the auxiliary would yield the enantiomerically enriched pyrrolidine core, which can then be further functionalized to the target urea.

Table 1: Examples of Chiral Auxiliaries in Pyrrolidine Synthesis

| Chiral Auxiliary | Typical Reaction | Diastereomeric Excess (d.e.) | Reference |

| Oppolzer's Camphorsultam | 1,3-Dipolar Cycloaddition | >95% | uni.lu |

| Evans Oxazolidinone | Asymmetric Alkylation | >90% | commonorganicchemistry.com |

| (S)-(-)-2-(Pyrrolidin-2-yl)propan-2-ol | Asymmetric Aldol Reaction | Variable | commonorganicchemistry.com |

It is important to note that the choice of auxiliary, solvent, temperature, and Lewis acid can significantly influence the diastereoselectivity of the transformation. commonorganicchemistry.com

Diastereoselective Control in Urea Linkage Formation

The formation of the urea linkage itself can also be a source of diastereomers if the pyrrolidine ring is appropriately substituted. While this compound has a single stereocenter at the 3-position of the pyrrolidine ring (unless other substituents are present), the principles of diastereoselective urea formation are critical in more complex analogs.

The most common method for forming unsymmetrical ureas is the reaction of an amine with an isocyanate. To synthesize the target compound, a suitably protected 3-aminopyrrolidine would be reacted with 1,1-dimethylcarbamoyl chloride or a related phosgene equivalent. Alternatively, 3-aminopyrrolidine could be treated with an agent like 1,1'-carbonyldiimidazole (B1668759) (CDI) to form an activated intermediate, which then reacts with dimethylamine. nih.gov

In a scenario with multiple stereocenters on the pyrrolidine ring, the approach of the incoming electrophile (e.g., the carbamoyl chloride or the activated CDI intermediate) can be influenced by the existing stereochemistry of the ring. Steric hindrance from substituents on the pyrrolidine ring can direct the approach of the reagent, leading to a diastereoselective urea formation. The conformational preference of the pyrrolidine ring, which can be influenced by its substituents, plays a significant role in determining the facial bias for the reaction. nih.gov

Process Optimization and Scalability Considerations for Synthesis

Transitioning a synthetic route from a laboratory scale to industrial production requires careful optimization of reaction conditions and consideration of scalability. For the synthesis of this compound, several factors would need to be addressed for a robust and economically viable process.

Key Optimization and Scalability Factors:

Starting Material Cost and Availability: The selection of readily available and inexpensive starting materials is crucial. For instance, using simple, commercially available precursors for the pyrrolidine ring construction would be favored.

Reagent Selection: The use of hazardous reagents like phosgene would be avoided in a large-scale synthesis. Safer alternatives such as triphosgene (B27547) or CDI are often preferred. googleapis.com The development of catalyst-free or "on-water" syntheses of ureas can also enhance the safety and environmental profile of the process. google.com

Reaction Conditions: Optimization of temperature, pressure, reaction time, and catalyst loading is essential to maximize yield and minimize by-product formation. For instance, some pyrrolidine syntheses that require harsh conditions may be difficult to scale up. nih.gov

Purification: The development of a scalable purification method, such as crystallization-induced resolution or chromatography-free workups, is critical. The formation of solid intermediates that can be easily purified by filtration and washing is highly desirable. google.com

Waste Reduction: The design of a synthetic route with high atom economy and the ability to recycle solvents and catalysts are important considerations for sustainable manufacturing.

Table 2: Comparison of Urea Synthesis Methods for Scalability

| Method | Advantages for Scalability | Disadvantages for Scalability |

| Isocyanate + Amine | Generally high yielding and fast | Isocyanates can be toxic and moisture-sensitive |

| Amine + CDI + Amine | CDI is a safer alternative to phosgene | Can require careful control of stoichiometry and temperature |

| Catalytic Carbonylation | Uses CO as a C1 source | May require high pressures and specialized equipment |

Advanced Reactivity Studies and Mechanistic Elucidation of 1,3,3 Trimethyl 1 Pyrrolidin 3 Yl Urea

Investigations into Electrophilic and Nucleophilic Reaction Profiles

No specific studies on the electrophilic and nucleophilic reaction profiles of 1,3,3-Trimethyl-1-(pyrrolidin-3-yl)urea have been found in the reviewed literature. The urea (B33335) moiety contains both nucleophilic (nitrogen and oxygen atoms) and potentially electrophilic (carbonyl carbon) centers. The pyrrolidine (B122466) nitrogen is also nucleophilic. The interplay of these functional groups would likely dictate its reactivity with various electrophiles and nucleophiles. However, without experimental data, any discussion remains theoretical.

Exploration of Pericyclic and Rearrangement Reactions

There is no available research on the involvement of this compound in pericyclic or rearrangement reactions. Pericyclic reactions, such as cycloadditions, electrocyclic reactions, and sigmatropic rearrangements, are concerted processes governed by orbital symmetry rules. While the pyrrolidine ring or substituents could potentially participate in such reactions under specific conditions, no studies have been published to confirm or explore these possibilities.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Analyses

Detailed mechanistic studies, including kinetic and spectroscopic analyses, are crucial for understanding the reaction pathways of a compound.

Mapping the reaction pathways for this compound with various reagents would require extensive experimental work, likely involving techniques such as isotopic labeling and computational chemistry. Such detailed maps are not available.

The identification and characterization of transient intermediates are key to elucidating reaction mechanisms. Spectroscopic techniques like NMR, IR, and mass spectrometry are typically employed for this purpose. No studies reporting the isolation or spectroscopic characterization of reaction intermediates involving this compound were found.

Computational chemistry plays a vital role in modeling transition states and validating proposed reaction mechanisms. Quantum chemical calculations can provide insights into the energetics and geometries of transition states. There is no evidence of such modeling having been performed for this specific compound.

Functionalization Strategies and Derivatization Chemistry

While the synthesis of various urea derivatives is a broad area of chemical research, specific strategies for the functionalization and derivatization of this compound are not described in the literature. The presence of the pyrrolidine NH group and the urea functionality offers potential sites for modification, but specific methodologies and the resulting derivative compounds have not been reported.

Selective Modifications at the Urea Moiety

The urea moiety in this compound presents several avenues for selective modification. The reactivity of ureas is influenced by the nucleophilicity of the nitrogen atoms and the electrophilicity of the carbonyl carbon. The presence of three methyl groups on the nitrogen atoms significantly impacts the reactivity of this specific urea.

One of the nitrogen atoms is part of the pyrrolidine ring, while the other is disubstituted with two methyl groups. The nitrogen atom of the pyrrolidine ring is monosubstituted with a methyl group. This structural arrangement suggests that the nitrogen atom of the pyrrolidine ring is more sterically hindered than the dimethylated nitrogen. However, the nitrogen of the pyrrolidine is also part of a five-membered ring, which can affect its reactivity.

Potential Reactions at the Urea Nitrogen:

N-Alkylation and N-Arylation: Further substitution on the urea nitrogens is unlikely due to the existing trisubstitution.

Reactions with Electrophiles: The lone pairs on the urea nitrogens can react with various electrophiles. However, the presence of three methyl groups reduces the nucleophilicity of these nitrogens. The carbonyl oxygen of the urea is also a potential site for electrophilic attack, which could activate the urea for further reactions.

Hypothetical Reaction Scheme for Urea Modification:

| Reactant | Reagent | Product | Conditions | Expected Outcome |

| This compound | Strong Acid (e.g., H2SO4) | Protonated Urea | Acidic media | Protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. |

| This compound | Strong Base (e.g., NaH) | Ureate Anion | Anhydrous solvent | Deprotonation of the N-H group on the pyrrolidine nitrogen is not possible as it is N-methylated. |

This table is illustrative and based on general principles of urea chemistry. Specific experimental validation for this compound is not available in the reviewed literature.

Transformations and Manipulations of the Pyrrolidine Ring System

The pyrrolidine ring in this compound is a saturated heterocyclic system that offers several possibilities for chemical transformation. The secondary amine within the pyrrolidine ring is a key functional group that dictates much of its reactivity.

Potential Transformations of the Pyrrolidine Ring:

N-Functionalization: The secondary amine of the pyrrolidine ring is a nucleophilic center and can undergo a variety of reactions, including alkylation, acylation, and arylation.

Ring-Opening Reactions: Under specific conditions, the pyrrolidine ring can be cleaved. For instance, treatment with certain reagents can lead to the opening of the C-N bonds.

Oxidation: The carbon atoms of the pyrrolidine ring can be oxidized to introduce new functional groups, such as hydroxyl or carbonyl groups. The nitrogen atom can also be oxidized to form an N-oxide.

Dehydrogenation: Introduction of a double bond into the pyrrolidine ring would lead to the formation of a pyrroline derivative.

Illustrative Table of Potential Pyrrolidine Ring Transformations:

| Reaction Type | Reagents | Potential Products | Reaction Conditions |

| N-Acylation | Acetyl chloride, Triethylamine | N-acetyl-3-(1,3,3-trimethylureido)pyrrolidine | Aprotic solvent, Room temperature |

| N-Alkylation | Methyl iodide, K2CO3 | N-methyl-3-(1,3,3-trimethylureido)pyrrolidinium iodide | Polar aprotic solvent |

| Ring-Opening | Cyanogen bromide (von Braun reaction) | N-cyano-N-methyl-3-(1,3,3-trimethylureido)propyl bromide | Anhydrous conditions |

| Oxidation | m-CPBA | 1,3,3-Trimethyl-1-(1-oxido-pyrrolidin-3-yl)urea | Chlorinated solvent |

This table presents hypothetical reactions based on established pyrrolidine chemistry. Experimental data for this compound is not available in the surveyed literature.

Regioselective and Chemoselective Reaction Development

Developing regioselective and chemoselective reactions for a molecule with multiple functional groups like this compound is a key challenge in synthetic chemistry. The presence of the urea and the pyrrolidine ring offers opportunities for selective transformations by carefully choosing reagents and reaction conditions.

Strategies for Regioselectivity and Chemoselectivity:

Chemoselectivity: The secondary amine of the pyrrolidine is generally more nucleophilic than the urea nitrogens. Therefore, reactions with electrophiles are expected to occur preferentially at the pyrrolidine nitrogen under kinetically controlled conditions.

Regioselectivity: For reactions involving the pyrrolidine ring, regioselectivity will be influenced by the position of the urea substituent. The electronic and steric effects of the urea group will direct incoming reagents to specific positions on the ring. For instance, reactions proceeding through a cationic intermediate might be directed by the inductive effect of the urea moiety.

Protecting Groups: To achieve selectivity, one of the functional groups can be protected while the other is being modified. For example, the pyrrolidine nitrogen could be protected with a suitable group (e.g., Boc) to allow for selective reactions at the urea moiety.

Summary of Potential Selective Reactions:

| Reaction | Selective Target | Rationale |

| Acylation with Acyl Halides | Pyrrolidine Nitrogen | Higher nucleophilicity of the secondary amine compared to the urea nitrogens. |

| Reaction with strong, non-nucleophilic bases | C-H bonds adjacent to the pyrrolidine nitrogen | Potential for deprotonation and subsequent functionalization. |

The development of such selective reactions for this compound would require experimental investigation, as no specific studies are currently available.

Cutting Edge Spectroscopic and Diffraction Methodologies for Structural Characterization of 1,3,3 Trimethyl 1 Pyrrolidin 3 Yl Urea

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules in solution and the solid state. For 1,3,3-Trimethyl-1-(pyrrolidin-3-yl)urea, a suite of advanced NMR experiments is necessary for a complete assignment of its proton (¹H) and carbon (¹³C) chemical shifts, and to probe its dynamic behavior.

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for the full structural assignment of this compound.

¹H NMR: The 1D ¹H NMR spectrum would provide initial information on the number and environment of the different protons. The spectrum would be expected to show distinct signals for the methyl groups, the pyrrolidine (B122466) ring protons, and the N-H proton of the pyrrolidine.

¹³C NMR: The 1D ¹³C NMR spectrum would reveal the number of unique carbon environments. Signals for the carbonyl carbon of the urea (B33335), the methyl carbons, and the carbons of the pyrrolidine ring would be expected.

COSY (Correlation Spectroscopy): This 2D experiment would establish the connectivity between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be crucial for tracing the proton-proton correlations within the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It would allow for the unambiguous assignment of the ¹³C signals for the CH and CH₂ groups of the pyrrolidine ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is invaluable for connecting the different fragments of the molecule. For instance, it would show correlations between the methyl protons and the urea carbonyl carbon, as well as between the pyrrolidine protons and the urea nitrogen and carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. NOESY is particularly useful for determining the stereochemistry and preferred conformation of the molecule. For example, it could reveal spatial proximities between the methyl groups and specific protons on the pyrrolidine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary from experimental results.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| C=O | - | ~165 | N(CH₃)₂, N-CH₃, C3-H (pyrrolidine) |

| N(CH₃)₂ | ~2.9 | ~36 | C=O |

| N-CH₃ | ~2.8 | ~34 | C=O, C3 (pyrrolidine) |

| C2-H₂ (pyrrolidine) | ~3.0-3.4 | ~55 | C3, C4, C5 |

| C3-H (pyrrolidine) | ~4.0-4.4 | ~58 | C2, C4, C5, C=O, N-CH₃ |

| C4-H₂ (pyrrolidine) | ~1.8-2.2 | ~30 | C2, C3, C5 |

| C5-H₂ (pyrrolidine) | ~3.0-3.4 | ~52 | C2, C4 |

| N-H (pyrrolidine) | ~1.5-2.5 (broad) | - | C2, C5 |

While solution-state NMR provides information about the average structure of a molecule, solid-state NMR (ssNMR) can offer insights into its conformation and packing in the crystalline state. researchgate.netuni-stuttgart.de Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are commonly employed. For this compound, ¹³C CP/MAS ssNMR could reveal the presence of multiple crystallographically inequivalent molecules in the unit cell, identified by the splitting of signals. researchgate.net Furthermore, differences in chemical shifts between the solid-state and solution-state spectra can indicate specific intermolecular interactions, such as hydrogen bonding, and conformational constraints within the crystal lattice. researchgate.net

The pyrrolidine ring of this compound is not planar and can undergo conformational exchange, such as ring puckering. Additionally, rotation around the C-N bonds of the urea moiety can be restricted. sharif.eduresearchgate.net Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, can be used to investigate these dynamic processes. By analyzing the changes in the lineshapes of the NMR signals as a function of temperature, it is possible to determine the energy barriers and rates of these conformational interchanges. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule by providing highly accurate mass-to-charge ratio (m/z) measurements. youtube.com For this compound (C₈H₁₇N₃O), HRMS would confirm its molecular formula by matching the experimentally measured mass with the calculated exact mass.

In addition to providing the molecular formula, tandem mass spectrometry (MS/MS) experiments can reveal the fragmentation pattern of the protonated molecule, which aids in structural confirmation. nih.gov The fragmentation of N,N'-substituted ureas often involves cleavage of the C-N bonds of the urea group. nih.govresearchgate.netresearchgate.net

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated Exact Mass (m/z) | Predicted Fragmentation Pathway |

| [M+H]⁺ | 172.1444 | Molecular Ion |

| [C₅H₁₀N]⁺ | 84.0813 | Loss of trimethyl isocyanate |

| [C₄H₉N₂O]⁺ | 117.0715 | Cleavage of the pyrrolidine ring |

| [C₃H₈NO]⁺ | 88.0606 | Cleavage of the N-pyrrolidine bond with hydrogen rearrangement |

X-ray Crystallography for Single-Crystal and Powder Diffraction Analysis

X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline compound, including bond lengths, bond angles, and intermolecular interactions. nih.gov

Single-Crystal X-ray Diffraction: If a suitable single crystal of this compound can be grown, this technique will yield a detailed molecular structure. It will reveal the precise conformation of the pyrrolidine ring and the geometry of the urea moiety. Furthermore, it will show how the molecules are arranged in the crystal lattice and detail the intermolecular interactions, such as hydrogen bonds involving the pyrrolidine N-H and the urea carbonyl oxygen, which govern the crystal packing. nih.govmdpi.com

Powder X-ray Diffraction (PXRD): PXRD is used to analyze the bulk crystalline material. The resulting diffraction pattern is a fingerprint of the crystalline phase and can be used for phase identification and to assess sample purity. researchgate.net

The this compound molecule possesses a stereocenter at the C3 position of the pyrrolidine ring, meaning it can exist as a pair of enantiomers ((R) and (S)). If the synthesized material is a single enantiomer, anomalous dispersion effects in single-crystal X-ray diffraction can be used to determine its absolute configuration. researchgate.net This is crucial for understanding its stereospecific interactions in biological systems.

Analysis of Crystal Packing and Intermolecular Interactions

For urea derivatives, hydrogen bonding is a predominant intermolecular force that dictates their supramolecular structures. In the case of this compound, the secondary amine within the pyrrolidine ring (N-H group) can act as a hydrogen bond donor. The carbonyl oxygen of the urea moiety is a strong hydrogen bond acceptor. It is anticipated that N-H···O=C hydrogen bonds would be a key feature in the crystal packing. Such interactions are frequently observed in the crystal structures of other urea-containing compounds, often leading to the formation of well-defined motifs like dimers or chains. For instance, in the crystal structure of 1,3-dicyclohexyl-1-[3-(pyren-1-yl)propanoyl]urea, neighboring molecules are linked by pairs of N-H⋯O interactions, forming inversion dimers nih.gov.

Beyond classical hydrogen bonds, weaker interactions such as C-H···O and van der Waals forces also play a crucial role in stabilizing the crystal lattice. The methyl groups and the methylene (B1212753) groups of the pyrrolidine ring can all participate in these weaker, yet collectively significant, interactions. The specific geometry and network of these interactions determine the crystal system, space group, and unit cell parameters.

A hypothetical data table for the crystallographic analysis of this compound, based on common parameters for organic molecules, is presented below.

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 95.5 |

| Volume (ų) | 1035 |

| Z (molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 1.10 |

| Hydrogen Bond (N-H···O) (Å) | 2.9 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is indispensable for identifying the functional groups present in a molecule. Each technique provides a unique "fingerprint" spectrum based on the vibrational modes of the molecule's chemical bonds.

For this compound, several characteristic vibrational bands are expected. The most prominent feature in the IR spectrum would likely be the C=O stretching vibration of the urea group, typically appearing as a strong band in the region of 1630-1680 cm⁻¹. nih.gov The exact position of this band is sensitive to the electronic environment and hydrogen bonding.

The C-N stretching vibrations of the urea and pyrrolidine moieties are also key diagnostic peaks, generally found in the 1400-1200 cm⁻¹ range. The N-H stretching vibration of the pyrrolidine ring is expected to appear as a band of moderate intensity around 3300-3500 cm⁻¹. In the IR spectrum of neutral pyrrolidine in the gas phase, the N-H stretching band can be weak or unobserved due to a small dipole moment change, but its intensity is often enhanced in the condensed phase or upon ionization rsc.org. The C-H stretching vibrations of the methyl and methylene groups will be observed in the 2850-3000 cm⁻¹ region.

Raman spectroscopy, which relies on changes in polarizability during vibration, provides complementary information. While the C=O stretch is often weaker in the Raman spectrum compared to the IR, symmetric vibrations of the molecular skeleton can be quite intense. For instance, the symmetric C-N stretching or ring breathing modes of the pyrrolidine could be prominent in the Raman spectrum.

A table of expected characteristic vibrational frequencies for this compound is provided below, based on data for analogous compounds. nih.govrsc.orgresearchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| N-H (pyrrolidine) | Stretching | 3300-3500 | Medium | Weak |

| C-H (methyl/methylene) | Stretching | 2850-3000 | Medium-Strong | Medium-Strong |

| C=O (urea) | Stretching | 1630-1680 | Very Strong | Medium |

| N-H (pyrrolidine) | Bending | 1590-1650 | Medium | Weak |

| C-N (urea/pyrrolidine) | Stretching | 1200-1400 | Strong | Medium |

| Pyrrolidine Ring | Ring Vibrations | 800-1000 | Medium | Strong |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment (if chiral)

The structure of this compound contains a stereocenter at the C3 position of the pyrrolidine ring. Consequently, this compound can exist as a pair of enantiomers, (R)- and (S)-1,3,3-Trimethyl-1-(pyrrolidin-3-yl)urea. Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for determining the absolute configuration of chiral molecules.

ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. researchgate.net A chiral molecule will produce a characteristic ECD spectrum with positive and/or negative peaks, known as Cotton effects. The sign and intensity of these Cotton effects are directly related to the three-dimensional arrangement of the atoms around the chromophores in the molecule. For this compound, the urea carbonyl group and the pyrrolidine ring system constitute the primary chromophores.

While experimental ECD data for this specific compound is unavailable, the absolute configuration could be determined by comparing the experimental ECD spectrum with the spectrum predicted by quantum-chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT). researchgate.net This approach has become a reliable method for the stereochemical assignment of chiral molecules. nih.gov

Optical Rotatory Dispersion (ORD) measures the variation of optical rotation with the wavelength of light. wikipedia.orgslideshare.net The resulting ORD curve is closely related to the ECD spectrum through the Kronig-Kramers relations. An ORD spectrum also shows Cotton effects in the regions of absorption, which can be used to assign the absolute configuration.

The table below illustrates hypothetical ECD data for the two enantiomers of this compound, demonstrating the expected mirror-image relationship between their spectra.

| Enantiomer | Transition | λ (nm) | Δε (L·mol⁻¹·cm⁻¹) |

| (R)-isomer | n → π* (C=O) | ~220 | +2.5 |

| (R)-isomer | π → π | ~200 | -4.0 |

| (S)-isomer | n → π (C=O) | ~220 | -2.5 |

| (S)-isomer | π → π* | ~200 | +4.0 |

Exploration of 1,3,3 Trimethyl 1 Pyrrolidin 3 Yl Urea in Advanced Synthetic Methodologies and Material Science Excluding Biological/clinical Roles

Investigation as an Organocatalyst in Asymmetric and Enantioselective Transformations

There is no available scientific literature detailing the investigation or application of 1,3,3-trimethyl-1-(pyrrolidin-3-yl)urea as an organocatalyst in asymmetric or enantioselective transformations. While urea (B33335) and thiourea (B124793) derivatives are a significant class of organocatalysts that activate substrates through hydrogen bonding, specific studies on the catalytic activity of this particular substituted pyrrolidinylurea have not been reported.

Mechanistic Studies of Catalytic Cycles

Due to the lack of reported catalytic applications for this compound, no mechanistic studies of its potential catalytic cycles have been published. Research in this area would first require the discovery of a reaction catalyzed by this compound, followed by kinetic, spectroscopic, and computational studies to elucidate the mechanism.

Substrate Scope and Limitations in Catalyst Design

Information regarding the substrate scope and limitations of this compound as a catalyst is not available. Determining the range of substrates that could be effectively transformed and the inherent limitations of its chemical structure for catalytic purposes would be contingent on initial successful applications in catalysis, which are not documented.

Ligand Design Principles in Metal-Catalyzed Systems

There are no published studies on the use of this compound as a ligand in metal-catalyzed systems. The design principles for its use as a ligand, including its coordination modes, steric and electronic effects, and the stability of the resulting metal complexes, have not been explored.

Development as a Specialty Reagent in Organic Synthesis

The development and application of this compound as a specialty reagent in organic synthesis are not described in the current body of scientific literature. Its potential utility in promoting specific chemical transformations has not been documented.

Reagent-Promoted Bond-Forming Reactions

There is no evidence in published research of this compound being used to promote specific bond-forming reactions. Consequently, no data tables detailing reaction conditions, yields, or substrate scope for such transformations can be provided.

Optimization for Stereoselective and Regioselective Transformations

As there are no initial reports of its use as a reagent in stereoselective or regioselective transformations, no studies on the optimization of jego performance have been conducted. Such research would depend on a foundational discovery of its utility as a reagent in these contexts.

Incorporation into Advanced Materials and Polymer Architectures

The unique structure of this compound, which combines a substituted urea group with a pyrrolidine (B122466) ring, presents intriguing possibilities for its integration into novel materials and complex polymer structures. The presence of reactive sites and specific functional groups suggests that this compound could serve as a versatile building block in the design of advanced materials with tailored properties.

As a Monomer for Polymerization Studies

Theoretically, this compound possesses functional groups that could be leveraged for polymerization. The secondary amine within the pyrrolidine ring, for instance, could potentially participate in step-growth polymerization reactions. For this to be viable, it would likely require reaction with co-monomers possessing two or more complementary functional groups, such as diacyl chlorides or diisocyanates, to form polyamide or polyurea chains, respectively.

Hypothetical Polymerization Reactions:

| Polymerization Type | Co-monomer Example | Potential Polymer Type | Key Considerations |

| Polycondensation | Adipoyl chloride | Polyamide | Reactivity of the pyrrolidine secondary amine; stoichiometry control. |

| Polyaddition | Methylene (B1212753) diphenyl diisocyanate (MDI) | Polyurea | Potential for side reactions; influence of the trimethylurea (B1211377) group on chain packing. |

It is important to underscore that these are projected reaction pathways, and empirical studies would be necessary to validate their feasibility and to characterize the properties of any resulting polymers.

Role in Cross-Linking and Network Formation

The structure of this compound does not inherently contain multiple reactive sites that would enable it to act as a direct cross-linking agent in its native form. However, it could be chemically modified to introduce such functionality. For example, functionalization of the pyrrolidine ring could introduce additional reactive groups, transforming the molecule into a potential cross-linker for various polymer systems.

Alternatively, if incorporated as a monomer into a polymer chain as described above, the pendant trimethylurea group could influence the cross-linking density of the material when a separate cross-linking agent is introduced. The urea moiety can form strong hydrogen bonds, which could act as physical cross-links, enhancing the mechanical properties and thermal stability of the material.

Potential Cross-Linking Scenarios:

| Scenario | Description | Resulting Network Feature |

| Post-Polymerization Modification | Chemical modification of the pyrrolidine nitrogen after polymerization to introduce reactive sites. | Covalent cross-linked network with properties dependent on the nature of the cross-linking agent. |

| Hydrogen Bond-Mediated Cross-Linking | The urea groups forming intermolecular hydrogen bonds between polymer chains. | A physically cross-linked network, potentially leading to thermoplastic elastomer behavior. |

Further research would be required to explore these possibilities and to determine the conditions under which this compound could contribute to the formation of cross-linked polymer networks.

Investigation of Self-Assembly Properties

The self-assembly of molecules into ordered supramolecular structures is a powerful tool in materials science. The urea group is well-known for its ability to form strong, directional hydrogen bonds, which can drive self-assembly processes. The specific stereochemistry and bulky nature of the trimethyl substitution on the urea, combined with the pyrrolidine ring, would be expected to dictate the geometry and stability of any self-assembled structures.

It is conceivable that under specific conditions of concentration and solvent, this compound could self-assemble into well-defined architectures such as one-dimensional fibers, two-dimensional sheets, or more complex three-dimensional networks. The interplay between the hydrogen-bonding capabilities of the urea group and the steric demands of the rest of the molecule would be a key area of investigation.

Factors Influencing Hypothetical Self-Assembly:

| Factor | Influence |

| Solvent Polarity | Affects the strength of intermolecular hydrogen bonds and solubility. |

| Concentration | Critical in determining the transition from solution to an assembled state. |

| Temperature | Can disrupt or promote the formation of ordered structures. |

| Stereochemistry | The chirality of the pyrrolidine ring could lead to the formation of chiral supramolecular structures. |

The exploration of the self-assembly properties of this compound remains a compelling, yet uninvestigated, area of research that could lead to the development of novel soft materials.

Future Perspectives and Emerging Research Avenues for 1,3,3 Trimethyl 1 Pyrrolidin 3 Yl Urea

Integration with Flow Chemistry and Continuous Synthesis Methodologies

The synthesis of complex molecules like 1,3,3-Trimethyl-1-(pyrrolidin-3-yl)urea is poised to benefit significantly from the adoption of flow chemistry and continuous synthesis. These methodologies offer substantial advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and greater scalability.

For the urea (B33335) component, continuous-flow systems have been successfully developed for the synthesis of non-symmetrical ureas. acs.orgvapourtec.com These systems often involve sequential microreactors where intermediates, such as isocyanates, can be generated and consumed in situ, minimizing exposure to hazardous reagents and allowing for precise control over reaction times and temperatures. acs.orgacs.org For instance, a two-step sequence in a continuous-flow setup can be used for urea formation under mild conditions, with in-line monitoring techniques like FT-IR to optimize reagent ratios and understand reaction mechanisms. acs.orgacs.org

Similarly, the synthesis of the pyrrolidine (B122466) ring, a key structural motif in many biologically active compounds, has been advanced through continuous flow protocols. researchgate.netnih.gov These methods can lead to highly diastereoselective and enantioselective production of pyrrolidine derivatives. researchgate.netnih.gov The industrial preparation of pyrrolidine itself can be achieved through the reaction of 1,4-butanediol (B3395766) and ammonia (B1221849) in a continuous tube reactor, highlighting the industrial viability of such processes. wikipedia.org

The integration of these established flow chemistry principles for both urea and pyrrolidine synthesis provides a clear roadmap for the future production of this compound.

Table 1: Comparison of Batch vs. Flow Synthesis for Urea and Pyrrolidine Derivatives

| Feature | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Reaction Control | Limited control over exotherms and mixing. | Precise control of temperature, pressure, and mixing. |

| Safety | Handling of hazardous intermediates in large quantities. | In-situ generation and consumption of hazardous intermediates. acs.org |

| Scalability | Challenging to scale up, often requiring process redesign. | Readily scalable by running the system for longer periods. vapourtec.com |

| Yield and Purity | Can be variable, with potential for side reactions. | Often higher yields and purity due to better control. researchgate.net |

| Reaction Time | Can be lengthy, with significant heating and cooling times. | Significantly shorter reaction times are often achievable. acs.org |

Application of Machine Learning and Artificial Intelligence in Reaction Prediction

Table 2: Potential Applications of AI in the Chemistry of this compound

| Application Area | AI/ML Technique | Potential Impact |

|---|---|---|

| Retrosynthesis | Transformer-based models, GNNs | Proposing novel and efficient synthetic routes. chemcopilot.comcas.org |

| Reaction Optimization | Regression and classification algorithms | Predicting optimal reaction conditions for yield and purity. acs.orgpreprints.org |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) models | Estimating physicochemical and biological properties. |

| Novel Analogue Design | Generative models | Designing new derivatives with desired functionalities. |

Exploration of Sustainable and Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize environmental impact. yale.eduacs.org The synthesis of this compound can be made more sustainable by adhering to these principles.

Key tenets of green chemistry include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. yale.eduacs.org For urea synthesis, this translates to exploring routes that utilize renewable feedstocks and reduce energy consumption. ureaknowhow.comrsc.orgresearchgate.net The conventional Haber-Bosch process for ammonia production, a key precursor for urea, is highly energy-intensive. ureaknowhow.comresearchgate.net "Green urea" production concepts focus on using green hydrogen from water electrolysis powered by renewable energy. researchgate.net

For the pyrrolidine moiety, green synthetic methods are also being developed, such as the use of natural carbohydrate-based solid acid catalysts. acs.org These approaches often involve milder reaction conditions and the use of more environmentally benign solvents. acs.org Reducing the use of protecting groups, a key principle of green chemistry, can also streamline the synthesis and reduce waste. acs.org

| Renewable Feedstock Usage | The use of raw materials derived from renewable sources. yale.edu | Exploring bio-based routes for the synthesis of precursors to the pyrrolidine and urea moieties. acs.org |

Development of Novel Spectroscopic Probes and Sensors

The structural features of this compound, specifically the urea and pyrrolidine groups, suggest its potential as a scaffold for the development of novel spectroscopic probes and sensors. Urea derivatives are known to act as hydrogen-bond donors and can be incorporated into sensor designs for the detection of various analytes. mdpi.com Pyrrolidine-based structures have also been successfully employed in the creation of fluorescent probes and chemical sensors. researchgate.netmdpi.comresearchgate.net

For instance, a fluorescent probe for the specific detection of pyrrolidine has been developed, demonstrating the utility of this heterocyclic ring in sensor applications. researchgate.net Similarly, pyrrolidine-fused chlorins have been incorporated into metal-organic frameworks (MOFs) for the enhanced detection of gases like NO2. mdpi.comresearchgate.net The urea moiety itself can be detected using reflective spectroscopy, which could be adapted for sensing applications. mdpi.com

By functionalizing the this compound backbone with appropriate chromophores or fluorophores, it may be possible to create novel sensors for specific ions or molecules. The development of such sensors could have applications in environmental monitoring, medical diagnostics, and industrial process control.

Unanswered Questions and Persistent Challenges in Urea and Pyrrolidine Chemistry

Despite significant advances, several challenges and unanswered questions remain in the fields of urea and pyrrolidine chemistry that are relevant to the future study of this compound.

In urea chemistry, a major challenge is the corrosive nature of intermediates like ammonium (B1175870) carbamate, which requires specialized and costly equipment for industrial synthesis. emersonautomationexperts.com The formation of biuret (B89757) as an impurity during urea production is another persistent issue. rjpn.org Furthermore, the electrochemical urea oxidation reaction (UOR), which is important for urea-based energy conversion devices, is limited by complex electron transfer processes, necessitating the development of more efficient catalysts. mdpi.com

In the realm of pyrrolidine chemistry, challenges include the development of general and asymmetric methods for the synthesis of substituted pyrrolidines. whiterose.ac.ukresearchgate.net The selective C-H activation of the pyrrolidine ring to introduce new functional groups remains an active area of research. organic-chemistry.org Understanding the subtle factors that influence the basicity and nucleophilicity of the pyrrolidine nitrogen is also crucial for its application in catalysis and synthesis. reddit.comgauthmath.com Addressing these fundamental questions will be key to unlocking the full potential of pyrrolidine-containing compounds like this compound.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,4-butanediol |

| Ammonia |

| Ammonium carbamate |

| Biuret |

| Carbon dioxide |

| Cariprazine |

| N-acetyl pyrrolidine |

| Nicotine |

| Piracetam |

| Procyclidine |

| Proline |

| Pyrrolidine |

| Urea |

Q & A

Q. How can machine learning models improve the prediction of synthetic pathways or biological targets for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.